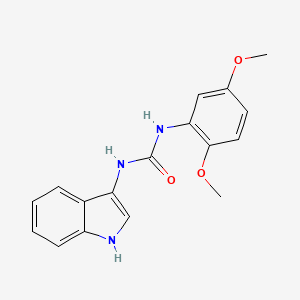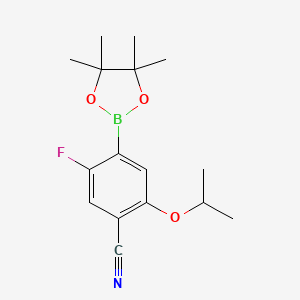
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative with a complex molecular structure. It is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyano group (-CN), a fluoro group (-F), and an isopropoxy group (-OCH(CH₃)₂) attached to a phenyl ring, which is further connected to a boronic acid moiety protected by a pinacol ester group.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-cyano-2-fluorophenol with isopropyl bromide to form 4-cyano-2-fluoro-5-isopropoxyphenol. This intermediate is then treated with boronic acid pinacol ester under palladium-catalyzed conditions.
Suzuki-Miyaura Coupling: This method involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a base, typically using water or an organic solvent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the primary reaction type for this compound, forming carbon-carbon bonds between the boronic acid derivative and an aryl halide.
Oxidation and Reduction: The cyano group can undergo oxidation to form carboxylic acids or reduction to form primary amines.
Substitution Reactions: The isopropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C).
Bases: Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are often used as bases.
Solvents: Water, toluene, and tetrahydrofuran (THF) are typical solvents used in these reactions.
Major Products Formed:
Biaryls: The primary product of Suzuki-Miyaura coupling is biaryl compounds, which are valuable in pharmaceuticals and materials science.
Amines and Carboxylic Acids: Reduction and oxidation of the cyano group yield primary amines and carboxylic acids, respectively.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, it is used to study enzyme inhibitors and to develop new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a useful tool in bioconjugation studies.
Medicine: The compound is used in the development of new drugs, particularly in the field of cancer therapy. Its derivatives are explored for their potential as anticancer agents due to their ability to interfere with cellular processes.
Industry: In the materials industry, it is used to create advanced polymers and electronic materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4-cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the isopropoxy group can be involved in various substitution reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: The cyano group can interact with enzymes, potentially inhibiting their activity.
Biaryl Formation: The formation of biaryl compounds through cross-coupling reactions is a key pathway in the synthesis of complex molecules.
相似化合物的比较
2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester: Similar structure but lacks the cyano group.
4-Cyano-2-fluorophenylboronic acid pinacol ester: Lacks the isopropoxy group.
3-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester: Similar but with a methoxy group instead of isopropoxy.
Uniqueness: 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is unique due to the combination of the cyano and isopropoxy groups, which provide distinct reactivity and utility in organic synthesis
属性
IUPAC Name |
5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARJJGKYVOTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2799068.png)
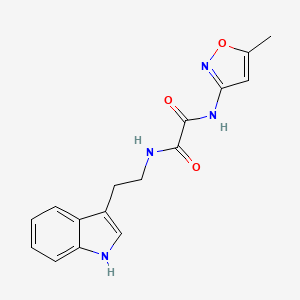
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2799071.png)
![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)
![6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2799073.png)
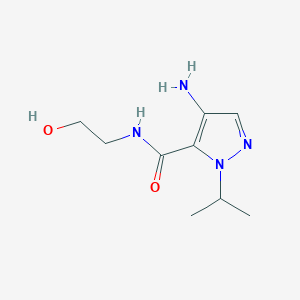
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)
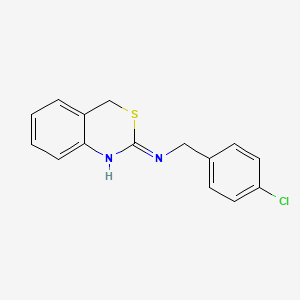

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)
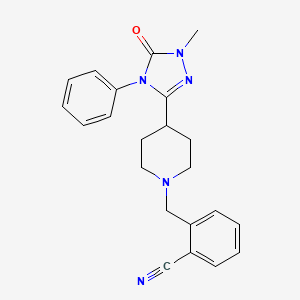
![5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799088.png)

